molecular formula C29H25INPS2 B3031846 (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide CAS No. 76621-83-5

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide

Cat. No.: B3031846
CAS No.: 76621-83-5
M. Wt: 609.5 g/mol
InChI Key: RGVNKJORYPXAPJ-UHFFFAOYSA-M
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Description

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a thiazole ring substituted with an ethylthio group and a phenyl group, along with a triphenylphosphonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide typically involves the formation of the thiazole ring followed by the introduction of the triphenylphosphonium iodide group. One common method involves the reaction of 2-phenylthiazole with ethylthiol in the presence of a base to form the ethylthio-substituted thiazole. This intermediate is then reacted with triphenylphosphine and iodine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodide ion, forming a neutral phosphine derivative.

    Substitution: The phenyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity. It may also be explored for its potential anticancer properties, as similar compounds have shown activity against various cancer cell lines.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The triphenylphosphonium moiety can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.

    Triphenylphosphonium derivatives: Compounds with the triphenylphosphonium moiety are known for their ability to target mitochondria.

Uniqueness

(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide is unique due to the combination of the thiazole ring with the triphenylphosphonium iodide group

Properties

IUPAC Name

(5-ethylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NPS2.HI/c1-2-32-29-27(30-28(33-29)23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22H,2H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNKJORYPXAPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25INPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383598
Record name AG-H-05854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76621-83-5
Record name AG-H-05854
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ETHYLSULFANYL-2-PHENYL-THIAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide
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(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide
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(5-(Ethylthio)-2-phenylthiazol-4-yl)triphenylphosphonium iodide

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